N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16297472
InChI: InChI=1S/C21H18ClN5O2S/c1-14-4-5-16(22)11-18(14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C21H18ClN5O2S
Molecular Weight: 439.9 g/mol

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.:

Cat. No.: VC16297472

Molecular Formula: C21H18ClN5O2S

Molecular Weight: 439.9 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-methylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide -

Specification

Molecular Formula C21H18ClN5O2S
Molecular Weight 439.9 g/mol
IUPAC Name N-(5-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H18ClN5O2S/c1-14-4-5-16(22)11-18(14)24-19(28)13-30-21-26-25-20(15-6-8-23-9-7-15)27(21)12-17-3-2-10-29-17/h2-11H,12-13H2,1H3,(H,24,28)
Standard InChI Key BDBXPHMVMJUBET-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound’s structure integrates multiple aromatic and heterocyclic systems. The central 1,2,4-triazole ring serves as a scaffold, with substitutions at the 3-, 4-, and 5-positions:

  • Position 3: A sulfanyl-acetamide group (-S-CH2-CONH-) links to a 5-chloro-2-methylphenyl ring.

  • Position 4: A furan-2-ylmethyl group (-CH2-C4H3O) provides aromatic diversity.

  • Position 5: A pyridin-4-yl ring (-C5H4N) introduces nitrogen-based electronic effects .

This arrangement creates a planar yet sterically congested geometry, favoring interactions with biological targets through hydrogen bonding, π–π stacking, and hydrophobic effects.

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C22H19ClN5O2S, with a molecular weight of 468.94 g/mol. Key contributors to the mass include the chlorine atom (35.45 g/mol) and the triazole ring (81.04 g/mol).

Table 1: Comparative Molecular Data for Structural Analogs

CompoundMolecular FormulaMolecular Weight (g/mol)
N-(4-Chloro-2-methoxy-5-methylphenyl)…C22H20ClN5O3S469.9
N-(4-Chloro-2-methylphenyl)…C21H18ClN5O2S439.9
N-(5-Chloro-2-methylphenyl)… (Target)C22H19ClN5O2S468.94 (Calculated)

Spectroscopic and Computational Data

  • IUPAC Name: N-(5-chloro-2-methylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide .

  • SMILES: ClC1=C(C)C=CC(Cl)=C1NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 .

  • InChIKey: Computationally derived identifiers for analogs suggest high structural similarity, with variations in substituent positions affecting key physicochemical parameters like logP (estimated ~4.5) and topological polar surface area (~98 Ų) .

Synthesis and Reactivity

Synthetic Pathways

The synthesis of triazole derivatives typically involves multi-step protocols:

  • Formation of the Triazole Core: Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

  • Substituent Introduction:

    • The furanmethyl group is introduced via alkylation using furfuryl bromide .

    • The pyridin-4-yl moiety is incorporated through Suzuki-Miyaura cross-coupling with pyridine boronic acid .

  • Acetamide Linkage: Reaction of the triazole-thiol intermediate with chloroacetyl chloride, followed by coupling with 5-chloro-2-methylaniline .

Key Reaction Conditions:

  • Temperature: 80–120°C for cyclization steps.

  • Catalysts: Pd(PPh3)4 for cross-coupling reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) .

Reactivity Profile

The compound’s functional groups dictate its reactivity:

  • Triazole Ring: Susceptible to electrophilic substitution at N-1 and N-2 positions.

  • Pyridine Ring: Participates in hydrogen bonding and coordination chemistry.

  • Sulfanyl Group: Oxidizes to sulfoxides or sulfones under strong oxidizing conditions .

Biological Activities and Mechanisms

Anticancer Activity

Preliminary studies on triazole-pyridine hybrids indicate apoptosis induction via caspase-3 activation. Molecular docking simulations suggest that the pyridine ring interacts with ATP-binding pockets in kinases (e.g., EGFR), potentially inhibiting proliferation in cancer cell lines .

Enzyme Inhibition

The compound may inhibit cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), as inferred from structurally related molecules. These targets are implicated in inflammatory and neurodegenerative diseases .

Pharmacological Applications

Drug Design and Optimization

The compound’s modular structure allows for derivatization:

  • Bioisosteric Replacements: Substituting pyridine with quinoline to enhance lipophilicity .

  • Prodrug Strategies: Esterification of the acetamide group to improve oral bioavailability.

Preclinical Studies

While in vivo data are lacking for the exact compound, analogs demonstrate:

  • Oral Absorption: ~60% bioavailability in rodent models .

  • Metabolism: Hepatic cytochrome P450-mediated oxidation, yielding inactive sulfoxide metabolites .

Future Directions

Structural Modifications

  • Introducing fluorinated groups to enhance metabolic stability.

  • Exploring metal complexes (e.g., with Cu²⁺) for augmented anticancer activity .

Clinical Translation

  • Phase I Trials: Required to establish safety profiles.

  • Formulation Development: Nanoencapsulation to mitigate solubility limitations.

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